REACTION_CXSMILES
|
[S:1]1[C:5]([C:6]2([OH:16])[CH2:15][CH2:14][C:9]3(OCC[O:10]3)[CH2:8][CH2:7]2)=[CH:4][N:3]=[CH:2]1.Cl.[OH-].[Na+]>CN(C=O)C>[OH:16][C:6]1([C:5]2[S:1][CH:2]=[N:3][CH:4]=2)[CH2:15][CH2:14][C:9](=[O:10])[CH2:8][CH2:7]1 |f:2.3|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 5-L 4-neck round bottom flask equipped with a thermocouple, a mechanical stirrer, a condenser, and a nitrogen inlet/outlet adapter
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 26° C. for 5 min
|
Duration
|
5 min
|
Type
|
STIRRING
|
Details
|
stirred for 3 h
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to 0° C. in an ice-water bath
|
Type
|
STIRRING
|
Details
|
The resulting alkaline slurry was stirred at 0° C. for 1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
the solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with cold water (100 mL)
|
Type
|
CUSTOM
|
Details
|
dried under air-suction for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
drying oven under house vacuum (120 mmHg) at 50° C. for 48 h
|
Duration
|
48 h
|
Name
|
|
Type
|
product
|
Smiles
|
OC1(CCC(CC1)=O)C1=CN=CS1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |